molecular formula C38H50KN3O12S2 B10859656 Volixibat potassium CAS No. 1431935-92-0

Volixibat potassium

Cat. No.: B10859656
CAS No.: 1431935-92-0
M. Wt: 844.0 g/mol
InChI Key: CJMKTEIIPMBTJB-DXFHJFHKSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Volixibat potassium is an investigational drug primarily being explored for its potential in treating non-alcoholic steatohepatitis, a severe form of non-alcoholic fatty liver disease. This compound functions as a selective inhibitor of the apical sodium-dependent bile acid transporter, a transmembrane protein predominantly expressed by enterocytes in the ileum .

Preparation Methods

The synthesis of volixibat potassium involves multiple steps, including the formation of complex organic structures and the introduction of specific functional groups. The synthetic route typically includes the use of various reagents and catalysts under controlled conditions to achieve the desired chemical structure. Industrial production methods focus on optimizing yield and purity while ensuring safety and cost-effectiveness .

Chemical Reactions Analysis

Volixibat potassium undergoes several types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Volixibat potassium has a wide range of scientific research applications, including:

Mechanism of Action

Volixibat potassium exerts its effects by inhibiting the apical sodium-dependent bile acid transporter located on the luminal surface of the ileum. This inhibition prevents the reuptake of bile acids, leading to an increase in bile acid synthesis from cholesterol. The resulting decrease in bile acids returning to the liver helps alleviate hepatic cholesterol accumulation, which is beneficial for patients with non-alcoholic steatohepatitis .

Comparison with Similar Compounds

Volixibat potassium is unique in its selective inhibition of the apical sodium-dependent bile acid transporter. Similar compounds include:

    Elobixibat: Another bile acid transporter inhibitor used for treating chronic constipation.

    Odevixibat: Investigated for its potential in treating progressive familial intrahepatic cholestasis.

    Maralixibat: Explored for its use in treating cholestatic liver diseases.

Compared to these compounds, this compound is specifically targeted for non-alcoholic steatohepatitis, highlighting its uniqueness in addressing this particular condition .

Properties

1431935-92-0

Molecular Formula

C38H50KN3O12S2

Molecular Weight

844.0 g/mol

IUPAC Name

potassium;[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C38H51N3O12S2.K/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50;/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50);/q;+1/p-1/t29-,31-,32-,33-,34+,35-,36-,38-;/m1./s1

InChI Key

CJMKTEIIPMBTJB-DXFHJFHKSA-M

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+]

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)[O-])O)OCC5=CC=CC=C5)O)CC.[K+]

Origin of Product

United States

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